molecular formula C3H5ClO3S2 B2903054 1,1-Dioxothietane-3-sulfinyl chloride CAS No. 2137859-33-5

1,1-Dioxothietane-3-sulfinyl chloride

Cat. No.: B2903054
CAS No.: 2137859-33-5
M. Wt: 188.64
InChI Key: RWYPEINGZWALSQ-UHFFFAOYSA-N
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Description

“1,1-Dioxothietane-3-sulfinyl chloride” is a chemical compound with the molecular formula C3H5ClO3S2 . It has a molecular weight of 188.66 . The IUPAC name for this compound is thietane-3-sulfinic chloride 1,1-dioxide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H5ClO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Sulfinyl halides, which include “this compound”, are intermediates in oxidation level between sulfenyl halides and sulfonyl halides . They are thermolabile, moisture-sensitive compounds, which are useful intermediates for preparation of other sulfinyl derivatives .

Mechanism of Action

While the specific mechanism of action for “1,1-Dioxothietane-3-sulfinyl chloride” is not available, sulfonyl chlorides, which are similar compounds, react readily with nucleophiles like water, alcohols, amines, thiols, and Grignard reagents .

Properties

IUPAC Name

1,1-dioxothietane-3-sulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYPEINGZWALSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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